4'-bromo-2',5'-difluoroacetophenone 4'-bromo-2',5'-difluoroacetophenone
Brand Name: Vulcanchem
CAS No.: 123942-11-0; 864773-64-8
VCID: VC7407580
InChI: InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
SMILES: CC(=O)C1=CC(=C(C=C1F)Br)F
Molecular Formula: C8H5BrF2O
Molecular Weight: 235.028

4'-bromo-2',5'-difluoroacetophenone

CAS No.: 123942-11-0; 864773-64-8

Cat. No.: VC7407580

Molecular Formula: C8H5BrF2O

Molecular Weight: 235.028

* For research use only. Not for human or veterinary use.

4'-bromo-2',5'-difluoroacetophenone - 123942-11-0; 864773-64-8

Specification

CAS No. 123942-11-0; 864773-64-8
Molecular Formula C8H5BrF2O
Molecular Weight 235.028
IUPAC Name 1-(4-bromo-2,5-difluorophenyl)ethanone
Standard InChI InChI=1S/C8H5BrF2O/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-3H,1H3
Standard InChI Key JPTNTBSBJPCXGI-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1F)Br)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-(4-bromo-2,5-difluorophenyl)ethanone, reflecting its acetophenone backbone with substituents at specified positions. The structure consists of a phenyl group bearing bromine (Br) at the para position relative to the ketone group, flanked by fluorine (F) atoms at the ortho and meta positions (Figure 1).

Table 1: Key identifiers of 4'-bromo-2',5'-difluoroacetophenone

PropertyValueSource
CAS Number123942-11-0
Empirical FormulaC₈H₅BrF₂O
Molecular Weight235.03 g/mol
InChI KeyJPTNTBSBJPCXGI-UHFFFAOYSA-N

The spatial arrangement of halogens influences electronic effects: bromine’s electron-withdrawing nature and fluorine’s high electronegativity create a polarized aromatic system, enhancing reactivity toward electrophilic and nucleophilic agents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves electrophilic aromatic bromination of 2',5'-difluoroacetophenone.

Reaction Scheme
2’,5’-Difluoroacetophenone+Br2AlCl3,95C4’-Bromo-2’,5’-difluoroacetophenone\text{2',5'-Difluoroacetophenone} + \text{Br}_2 \xrightarrow{\text{AlCl}_3, 95^\circ\text{C}} \text{4'-Bromo-2',5'-difluoroacetophenone}

Table 2: Optimized reaction conditions

ParameterValueSource
CatalystAluminium trichloride (AlCl₃)
Temperature95°C
Reaction Time1.5 hours
Yield76%

This method, reported by Reuman et al. (1995), leverages AlCl₃ to polarize Br₂, facilitating electrophilic attack at the para position relative to the acetyl group . Competing ortho/meta bromination is suppressed by steric hindrance from fluorine substituents.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance heat transfer and reaction control, minimizing byproducts. Post-synthesis purification involves:

  • Liquid-liquid extraction to remove unreacted starting materials.

  • Crystallization from ethanol or dichloromethane to achieve >98% purity .

Physicochemical Properties

Table 3: Physical and thermal properties

PropertyValueSource
Boiling Point258.9±40.0°C (Predicted)
Density1.614±0.06 g/cm³
Physical FormSolid
ColorFaint orange powder

The compound’s high density and boiling point reflect strong intermolecular interactions (e.g., halogen bonding) typical of polyhalogenated aromatics.

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions:
4’-Br-Ar-COCH3+NH34’-NH2-Ar-COCH3+HBr\text{4'-Br-Ar-COCH}_3 + \text{NH}_3 \rightarrow \text{4'-NH}_2\text{-Ar-COCH}_3 + \text{HBr}
This reactivity is exploited to synthesize aminophenyl derivatives for pharmaceutical applications .

Reduction of the Carbonyl Group

Treatment with sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol:
Ar-COCH3NaBH4Ar-CH(OH)CH3\text{Ar-COCH}_3 \xrightarrow{\text{NaBH}_4} \text{Ar-CH(OH)CH}_3
The product, 4'-bromo-2',5'-difluoro-1-phenylethanol, serves as a chiral building block in asymmetric synthesis .

Oxidative Transformations

Strong oxidants like potassium permanganate (KMnO₄) convert the acetyl group to a carboxylic acid:
Ar-COCH3KMnO4,H2OAr-COOH+CO2\text{Ar-COCH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Ar-COOH} + \text{CO}_2
This pathway is critical for generating benzoic acid derivatives used in polymer chemistry .

Applications in Pharmaceutical and Material Science

Antibiotic Synthesis

The compound is a key intermediate in the synthesis of pyridinyl-quinolone antibiotics, as disclosed in US Patent 5,075,319 . Quinolones target bacterial DNA gyrase, and halogenation at specific positions enhances antimicrobial activity and pharmacokinetics.

Table 4: Role in quinolone synthesis

StepReactionPurpose
1Bromine substitution with pyridinylamineIntroduces nitrogen heterocycle
2Ketone reductionForms chiral alcohol intermediate
3Cyclization with ethyl cyanoacetateConstructs quinolone core

Agrochemical Development

Fluorine and bromine substituents improve the lipophilicity and bioactivity of pesticidal agents. For example, derivatives of this compound exhibit enhanced herbicidal activity against broadleaf weeds .

Hazard StatementPrecautionary MeasureSource
H302: Oral toxicityAvoid ingestion
H312: Dermal toxicityWear protective gloves
H332: Inhalation toxicityUse in ventilated areas

Recommended safety practices include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, safety goggles.

  • Storage: In airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

Comparison with Structural Analogues

Table 6: Substituent effects on reactivity

CompoundKey DifferenceReactivity Trend
4'-Chloro-2',5'-difluoroacetophenoneCl vs. Br substituentLower nucleophilicity
2',4',5'-TrifluoroacetophenoneNo bromineReduced electrophilicity
4'-Bromo-3'-methylacetophenoneMethyl vs. fluorineEnhanced steric hindrance

The presence of bromine in 4'-bromo-2',5'-difluoroacetophenone uniquely balances electronic and steric effects, enabling selective functionalization unmatched by analogues .

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